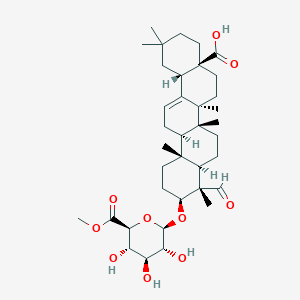

gypsogenin-3-O-glucuronide

Vue d'ensemble

Description

Le gypsogénine-3-O-glucuronide est un composé de saponine triterpénoïde présent dans les racines de Gypsophila paniculata, une plante originaire de Chine . Il est connu pour ses activités anti-inflammatoires et antitumorales . Ce composé est un dérivé glucuronide de la gypsogénine, qui est un triterpène pentacyclique.

Mécanisme D'action

Target of Action

Gypsogenin-3-O-glucuronide is a glucuronide that can be isolated from Gypsophila . The primary target of this compound is pancreatic lipase . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.

Mode of Action

This compound interacts with pancreatic lipase, showing inhibitory activity towards it . The free carboxylic acid groups in position 28 within its chemical structures are required for enhancement of pancreatic lipase inhibition .

Biochemical Pathways

The inhibition of pancreatic lipase by this compound affects the lipid metabolism pathway. By inhibiting pancreatic lipase, this compound prevents the breakdown of dietary fats into smaller molecules, thus affecting their absorption in the body .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of pancreatic lipase, which leads to altered lipid metabolism . It also has a cytotoxic effect on THP-1 cells .

Analyse Biochimique

Biochemical Properties

Gypsogenin-3-O-glucuronide plays a significant role in biochemical reactions, particularly in the biosynthesis of triterpenoid saponins. It interacts with enzymes such as 2,3-oxidosqualene-amyrin cyclase, which is involved in the cyclization of 2,3-oxidosqualene to form the triterpene backbone . Additionally, this compound interacts with glycosyltransferases, which are responsible for attaching sugar moieties to the triterpene backbone, forming the complete saponin structure . These interactions are crucial for the formation and modification of triterpenoid saponins, influencing their biological activity and solubility.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In Gypsophila paniculata cells, pretreatment with this compound has been shown to inhibit 2,3-oxidosqualene-amyrin cyclase activity, while in Saponaria officinalis cells, it stimulates this enzyme’s activity This differential regulation suggests that this compound can modulate cell function by influencing key enzymatic activities involved in triterpenoid biosynthesis

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific enzymes and biomolecules. This compound binds to 2,3-oxidosqualene-amyrin cyclase, modulating its activity and influencing the cyclization process of 2,3-oxidosqualene . This binding interaction can lead to either inhibition or stimulation of the enzyme, depending on the cell type. Additionally, this compound interacts with glycosyltransferases, facilitating the attachment of sugar moieties to the triterpene backbone . These interactions are essential for the biosynthesis and modification of triterpenoid saponins, ultimately affecting their biological activity and solubility.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can influence the activity of 2,3-oxidosqualene-amyrin cyclase in a time-dependent manner For example, pretreatment with this compound can lead to either inhibition or stimulation of the enzyme’s activity, depending on the duration of exposure Additionally, the stability and degradation of this compound in laboratory settings can impact its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the biosynthesis of triterpenoid saponins. It interacts with enzymes such as 2,3-oxidosqualene-amyrin cyclase and glycosyltransferases, which are responsible for the cyclization and glycosylation of the triterpene backbone These interactions are crucial for the formation and modification of triterpenoid saponins, influencing their biological activity and solubility

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells Additionally, binding proteins may interact with this compound, influencing its distribution and bioavailability

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its biological effects For example, this compound may be localized to the endoplasmic reticulum or Golgi apparatus, where it interacts with enzymes involved in triterpenoid biosynthesis

Méthodes De Préparation

Le gypsogénine-3-O-glucuronide peut être extrait des racines de Gypsophila paniculata . Le processus d'extraction implique généralement l'hydrolyse de l'extrait de saponine avec de l'acide sulfurique . Pour la production industrielle, le composé peut être synthétisé par une série de réactions chimiques impliquant la glucuronidation de la gypsogénine . La voie de synthèse comprend l'utilisation de réactifs et de conditions spécifiques pour assurer la formation de la liaison glucuronide.

Analyse Des Réactions Chimiques

Le gypsogénine-3-O-glucuronide subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'acide sulfurique pour l'hydrolyse et d'autres agents oxydants ou réducteurs en fonction de la réaction souhaitée . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la gypsogénine avec différents groupes fonctionnels attachés.

Applications de recherche scientifique

Le gypsogénine-3-O-glucuronide présente plusieurs applications de recherche scientifique. En chimie, il est utilisé comme matériau de référence pour l'étude des saponines triterpénoïdes . En biologie, il a été démontré qu'il avait des effets cytotoxiques sur les cellules THP-1, ce qui en fait un candidat potentiel pour la recherche anticancéreuse . En médecine, ses propriétés anti-inflammatoires sont explorées pour des applications thérapeutiques potentielles . De plus, il est utilisé dans l'étude de la biosynthèse des saponines triterpénoïdes dans les plantes .

Mécanisme d'action

Le mécanisme d'action du gypsogénine-3-O-glucuronide implique son interaction avec des cibles moléculaires et des voies spécifiques. Il a été démontré qu'il inhibait l'activité de la lipase pancréatique, ce qui est essentiel pour ses effets antitumoraux . Les groupes acides carboxyliques libres en position 28 au sein de sa structure chimique sont nécessaires à l'amélioration de l'inhibition de la lipase pancréatique . De plus, il affecte les activités des cycloarténol et amyrin cyclases 2,3-oxidosqualène microsomales, qui sont des enzymes clés dans la voie des isoprénoïdes .

Applications De Recherche Scientifique

Gypsogenin-3-O-glucuronide has several scientific research applications. In chemistry, it is used as a reference material for studying triterpenoid saponins . In biology, it has been shown to have cytotoxic effects on THP-1 cells, making it a potential candidate for anti-cancer research . In medicine, its anti-inflammatory properties are being explored for potential therapeutic applications . Additionally, it is used in the study of triterpenoid saponin biosynthesis in plants .

Comparaison Avec Des Composés Similaires

Le gypsogénine-3-O-glucuronide est unique parmi les saponines triterpénoïdes en raison de sa structure glucuronide spécifique. Des composés similaires comprennent d'autres saponines glucuronide de type oléanane triterpène acide carboxylique 3,28-bidesmosides, tels que l'acide oléanolique, l'acide glycyrrhétique, l'acide ursolique, l'acide bétulinique et le celastrol . Ces composés partagent des caractéristiques structurelles similaires mais diffèrent par leurs groupes fonctionnels spécifiques et leurs activités biologiques. Le gypsogénine-3-O-glucuronide se distingue par ses puissantes propriétés antitumorales et anti-inflammatoires .

Propriétés

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O10/c1-32(2)14-16-37(31(43)44)17-15-35(5)20(21(37)18-32)8-9-23-33(3)12-11-24(34(4,19-38)22(33)10-13-36(23,35)6)46-30-27(41)25(39)26(40)28(47-30)29(42)45-7/h8,19,21-28,30,39-41H,9-18H2,1-7H3,(H,43,44)/t21-,22+,23+,24-,25-,26-,27+,28-,30+,33-,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZZULHOQSQSJN-UPGAAKEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)OC6C(C(C(C(O6)C(=O)OC)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

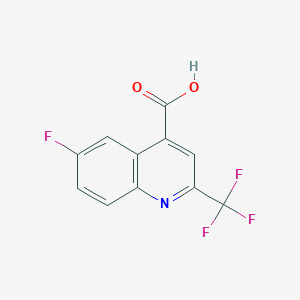

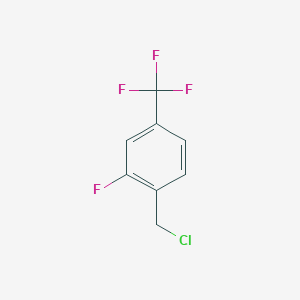

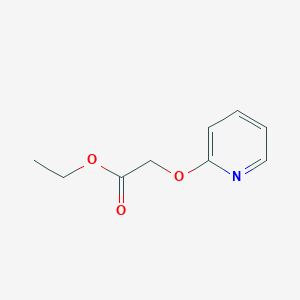

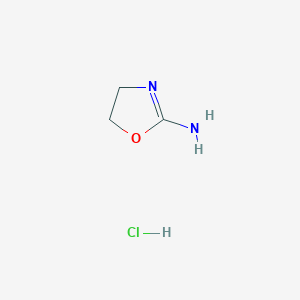

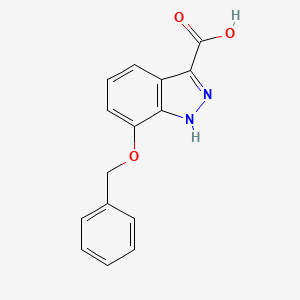

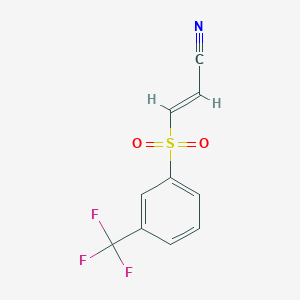

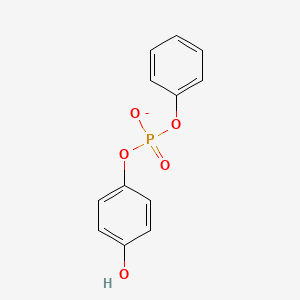

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of gypsogenin 3-O-glucuronide?

A1: Gypsogenin 3-O-glucuronide is a triterpenoid saponin primarily found in plants belonging to the Caryophyllaceae family. Research has identified Gypsophila paniculata , Saponaria officinalis , and Silene vulgaris as significant sources of this compound.

Q2: How can we quantify gypsogenin 3-O-glucuronide in plant extracts?

A2: Researchers employ analytical techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography–Electrospray/Mass Spectrometry (UPLC-ESI/MS) to quantify gypsogenin 3-O-glucuronide in complex plant extracts. These methods offer sensitivity and accuracy in determining the compound's concentration.

Q3: What is the relationship between the structure of gypsogenin 3-O-glucuronide and its biological activity?

A3: The presence of both quillaic acid 3-O-glucuronide and gypsogenin 3-O-glucuronide in varying ratios in different Caryophyllaceae species influences their biological activity. For instance, Gypsophila paniculata, with a higher proportion of gypsogenin 3-O-glucuronide, exhibits stronger haemolytic activity compared to Saponaria officinalis, which predominantly contains quillaic acid 3-O-glucuronide . This suggests that the specific structural features of each compound contribute to its unique biological profile.

Q4: Has gypsogenin 3-O-glucuronide demonstrated any cytotoxic effects?

A4: Studies have shown that crude extracts from Caryophyllaceae species, particularly those rich in gypsogenin 3-O-glucuronide, exhibit cytotoxic effects against macrophage cell lines . This cytotoxicity is believed to be mediated, at least in part, by the induction of apoptosis, as evidenced by caspase-3 activation in macrophage cells treated with extracts from Gypsophila trichotoma and Saponaria officinalis .

Q5: Are there any potential applications for gypsogenin 3-O-glucuronide based on its observed biological activities?

A5: While more research is needed, the cytotoxic properties of gypsogenin 3-O-glucuronide suggest its potential as a lead compound for developing novel anticancer agents . Further investigation into its mechanism of action and its effects on various cancer cell lines will be crucial to exploring its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxyethane)sulfonyl]propanoic acid](/img/structure/B1342842.png)